Methyl cyclohexanecarboxylate is an organic compound classified as a methyl ester, resulting from the condensation of cyclohexanecarboxylic acid with methanol. Its molecular formula is , and it has a molecular weight of approximately 142.2 g/mol. This compound is characterized by a cyclohexane ring with a carboxylate functional group, making it a versatile intermediate in organic synthesis .
These reactions are significant for its applications in organic synthesis and material science .
Methyl cyclohexanecarboxylate can be synthesized through several methods:
Methyl cyclohexanecarboxylate has several notable applications:
Interaction studies involving methyl cyclohexanecarboxylate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to undergo hydrolysis and transesterification makes it a valuable compound for studying reaction mechanisms in organic chemistry. Additionally, understanding its interactions with metal ions could provide insights into coordination chemistry applications .
Several compounds share structural similarities with methyl cyclohexanecarboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | C7H12O2 | Parent compound; lacks methyl ester functionality |
| 3-Methylcyclohexanecarboxylic Acid | C9H16O2 | Contains an additional methyl group |
| Ethyl Cyclohexanecarboxylate | C9H16O2 | Ethyl ester variant; different alkyl group |
Methyl cyclohexanecarboxylate stands out due to its specific methyl ester structure, which imparts distinct physical properties and reactivity compared to its counterparts. Its applications in both industrial and research settings further highlight its uniqueness within this class of compounds .
Flammable